An In-Depth Technical Guide to the Chemical and Physical Properties of Dinonylamine
An In-Depth Technical Guide to the Chemical and Physical Properties of Dinonylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinonylamine, systematically known as N-nonylnonan-1-amine, is a secondary aliphatic amine with the chemical formula C₁₈H₃₉N. Its structure consists of a central nitrogen atom bonded to two nonyl (nine-carbon) alkyl chains. This technical guide provides a comprehensive overview of the core chemical and physical properties of dinonylamine, intended to serve as a vital resource for professionals in research and development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data, experimental methodologies, and visual representations of its chemical synthesis.
Chemical and Physical Properties
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | N-nonylnonan-1-amine | PubChem[1] |
| Synonyms | Di(n-nonyl)amine, N,N-Dinonylamine | PubChem[1] |
| CAS Number | 2044-21-5 | PubChem[1] |
| Chemical Formula | C₁₈H₃₉N | PubChem[1] |
| Molecular Weight | 269.51 g/mol | Cheméo[2] |
| SMILES | CCCCCCCCCNCCCCCCCCC | PubChem[1] |
| InChI Key | MFHKEJIIHDNPQE-UHFFFAOYSA-N | PubChem[1] |
Physical Properties
Experimental data for some physical properties of dinonylamine are limited. The following table includes a combination of experimental and calculated values to provide a comprehensive overview.
| Property | Value | Unit | Source |
| Boiling Point | 609.15 ± 3.00 | K | Cheméo (NIST)[2] |
| Melting Point | Data not available | - | - |
| Density | Data not available | - | - |
| Vapor Pressure | Data not available | - | - |
| logP (Octanol/Water Partition Coefficient) | 6.077 | - | Cheméo (Crippen Calculated)[2] |
| Water Solubility (log₁₀S) | -6.55 | mol/L | Cheméo (Crippen Calculated)[2] |
| McGowan's Characteristic Volume (McVol) | 274.460 | ml/mol | Cheméo (McGowan Calculated)[2] |
Thermodynamic Properties
The following thermodynamic data has been calculated and provides insight into the energy dynamics of dinonylamine.
| Property | Value | Unit | Source |
| Enthalpy of Vaporization (ΔvapH°) | 62.10 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Fusion (ΔfusH°) | 47.48 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 190.07 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -361.38 | kJ/mol | Cheméo (Joback Calculated)[2] |
| Critical Temperature (Tc) | 824.88 | K | Cheméo (Joback Calculated)[2] |
| Critical Pressure (Pc) | 1162.45 | kPa | Cheméo (Joback Calculated)[2] |
Experimental Protocols
Detailed experimental protocols for determining the specific physical properties of dinonylamine are not widely published. However, standard methodologies for characterizing similar long-chain amines can be readily applied.
Determination of Solubility (Isothermal Saturation Method)
This method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Apparatus:
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Thermostatically controlled shaker or water bath
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Analytical balance
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Glass vials with tight-fitting caps
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
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Gas chromatograph with a flame ionization detector (GC-FID) or a similar quantitative analytical instrument.
Procedure:
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Preparation of a Saturated Solution: Add an excess amount of dinonylamine to a known volume of the selected solvent in a glass vial. The presence of undissolved solute is crucial to ensure saturation.
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Equilibration: Seal the vial and place it in the thermostatic shaker set to the desired constant temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe and immediately filter it through a syringe filter to remove any suspended particles.
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Quantification: Accurately dilute the filtered aliquot with the same solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a pre-calibrated GC-FID to determine the concentration of dinonylamine.
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Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in g/L, mg/mL, or as a mole fraction.
Synthesis of Secondary Amines (General Protocol)
Dinonylamine, as a secondary amine, can be synthesized through various methods. A common approach is the alkylation of a primary amine. The following is a generalized protocol for the synthesis of a secondary amine via reductive amination.
Materials:
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Primary amine (e.g., nonylamine)
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Aldehyde or ketone (e.g., nonanal)
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Reducing agent (e.g., sodium borohydride, NaBH₄)
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Anhydrous solvent (e.g., methanol, ethanol)
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Reaction flask, magnetic stirrer, and condenser
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Standard workup and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
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Imine Formation: Dissolve the primary amine and the aldehyde or ketone in the anhydrous solvent in a reaction flask. The reaction is typically stirred at room temperature. The formation of the intermediate imine can be monitored by techniques such as thin-layer chromatography (TLC).
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Reduction: Once the imine formation is complete, the reducing agent is added portion-wise to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
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Quenching and Workup: After the reduction is complete, the reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure.
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Purification: The crude secondary amine is purified by distillation or column chromatography to yield the final product.
Visualizations
Synthesis of a Secondary Amine via Reductive Amination
The following diagram illustrates the general workflow for the synthesis of a secondary amine, such as dinonylamine, through reductive amination.
Experimental Workflow for Solubility Determination
The logical steps for determining the solubility of dinonylamine using the isothermal saturation method are depicted below.
Safety Information
Dinonylamine is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes severe skin burns and eye damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
